molecular formula C22H18ClN3O3 B11560065 3-(4-Chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

3-(4-Chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11560065
M. Wt: 407.8 g/mol
InChI Key: LLBBOFLAFLWYFL-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the pyrazolopyridine family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the methoxy-propynylphenyl group: This could be done using coupling reactions such as Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or propynyl groups.

    Reduction: Reduction reactions might target the nitro or carbonyl groups if present.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: Palladium catalysts for Sonogashira coupling.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds in the pyrazolopyridine family are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicine, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE would depend on its specific biological target. Generally, compounds in this family might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridine derivatives: These compounds share the core structure and may have similar biological activities.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups often exhibit unique chemical reactivity and biological properties.

    Methoxyphenyl derivatives: These compounds are known for their potential in medicinal chemistry due to their ability to modulate biological targets.

Uniqueness

The uniqueness of 3-(4-CHLOROPHENYL)-4-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its combination of functional groups, which may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C22H18ClN3O3/c1-3-10-29-17-9-6-14(11-18(17)28-2)16-12-19(27)24-22-20(16)21(25-26-22)13-4-7-15(23)8-5-13/h1,4-9,11,16H,10,12H2,2H3,(H2,24,25,26,27)

InChI Key

LLBBOFLAFLWYFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl)OCC#C

Origin of Product

United States

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